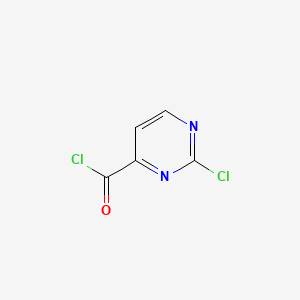

2-Chloropyrimidine-4-carbonyl chloride

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. gsconlinepress.commicrobenotes.comscientifictemper.com Pyrimidine and its derivatives are of immense importance as they form the structural subunits of fundamental biological molecules, including nucleic acids, vitamins, and hormones. microbenotes.com The most recognized pyrimidine bases are cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA, giving pyrimidines a unique and critical role in chemistry and biology. gsconlinepress.comgrowingscience.com

Beyond their foundational biological role, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, making them a privileged scaffold in medicinal chemistry. gsconlinepress.comorientjchem.org Researchers have extensively explored this class of compounds, leading to the development of drugs with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. gsconlinepress.comscientifictemper.com The biological potential of pyrimidines is a primary driver for their continued synthesis and investigation in drug discovery programs. growingscience.com The versatility of the pyrimidine core allows for the synthesis of diverse derivatives, providing a rich field for discovering novel therapeutic agents. growingscience.comorientjchem.org

| Examples of Biologically Active Pyrimidine Derivatives | Biological/Therapeutic Role |

| Cytosine, Thymine, Uracil | Essential components of nucleic acids (DNA and RNA). microbenotes.com |

| Flucytosine | Antifungal agent. orientjchem.org |

| Broxuridine | Antiviral agent. orientjchem.org |

| Trimetrexate | Anticancer agent. |

| Orotic Acid | Used in the treatment of liver disorders. orientjchem.org |

| Thiamine (Vitamin B1) | Essential vitamin containing a pyrimidine ring. gsconlinepress.com |

Role of Carbonyl Chlorides as Activated Carboxylic Acid Derivatives in Organic Synthesis

Carbonyl chlorides, also known as acid chlorides or acyl chlorides, are a class of organic compounds defined by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in a multitude of organic transformations. numberanalytics.comfiveable.me The high reactivity of acid chlorides stems from the electronic structure of the functional group: the strong electronegativity of both the oxygen and chlorine atoms induces a significant partial positive charge on the carbonyl carbon. numberanalytics.com This makes the carbon atom highly electrophilic and susceptible to attack by various nucleophiles. numberanalytics.comcatalysis.blog

Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. fiveable.menumberanalytics.com This characteristic reactivity makes acid chlorides superior reagents for the synthesis of other carboxylic acid derivatives. They react readily with alcohols to form esters, with amines to produce amides, and with carboxylate salts to yield anhydrides. wikipedia.orgnumberanalytics.com This versatility establishes carbonyl chlorides as pivotal tools for constructing complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Their ability to efficiently introduce acyl groups into molecules is a fundamental operation in synthetic chemistry. numberanalytics.com

Overview of 2-Chloropyrimidine-4-carbonyl chloride as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that incorporates the structural features of both a pyrimidine and a carbonyl chloride. This unique combination makes it a highly valuable and versatile building block in organic synthesis. The molecule possesses two distinct reactive sites: the highly electrophilic carbonyl chloride group at position 4 and the chlorine-substituted carbon at position 2 of the pyrimidine ring.

The carbonyl chloride function allows for standard acylation reactions. For example, it can react with amines to form amides, a common transformation in the synthesis of bioactive molecules. google.com A specific instance involves its reaction with (1r,4r)-4-(2-methoxyethoxy)cyclohexan-1-amine in the presence of a base to yield the corresponding N-substituted pyrimidine-4-carboxamide (B1289416). google.com The chlorine atom on the pyrimidine ring is also susceptible to nucleophilic substitution, enabling further functionalization of the heterocyclic core. This dual reactivity allows chemists to use the compound as a scaffold, introducing diverse substituents at two different positions to create libraries of complex molecules for screening and development.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂Cl₂N₂O |

| Canonical SMILES | C1=CN=C(N=C1C(=O)Cl)Cl google.com |

| Functional Groups | Carbonyl Chloride, Chloropyrimidine |

| Key Reactive Sites | Carbonyl carbon (position 4), Ring carbon (position 2) |

Scope and Objectives of Research Endeavors Involving this compound

Research focused on this compound is primarily driven by its utility in the synthesis of novel, biologically active compounds, particularly in the field of medicinal chemistry. The principal objective is to leverage its dual reactivity to construct complex molecular architectures that can interact with specific biological targets.

A significant area of research is the development of enzyme inhibitors. For instance, this compound has been utilized as a key intermediate in the synthesis of CD38 inhibitors. google.com CD38 is an enzyme that consumes Nicotinamide Adenine Dinucleotide (NAD+), a crucial molecule in cellular metabolism and signaling. google.com By synthesizing derivatives that can modulate CD38 activity, researchers aim to control NAD+ levels, which has therapeutic implications for various conditions. google.com

The broader scope of research includes:

Synthesis of Compound Libraries: Using the two reactive handles on this compound to generate a wide array of derivatives for high-throughput screening against various diseases.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of molecules derived from this intermediate to understand how specific chemical features influence biological activity.

Development of Novel Agrochemicals: The pyrimidine core is also present in some herbicides and pesticides, making this intermediate a potential starting point for new agrochemicals. gsconlinepress.com

Materials Science: The reactive nature of the compound allows for its incorporation into polymers and other materials to create substances with specific electronic or optical properties.

Ultimately, the research endeavors involving this compound aim to exploit its chemical versatility to discover and develop new molecules that can address challenges in medicine, agriculture, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTSRHRQRKAZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664643 | |

| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149849-93-4 | |

| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloropyrimidine 4 Carbonyl Chloride

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is critical for the efficient synthesis of 2-chloropyrimidine-4-carbonyl chloride. The most direct and common precursor is 2-chloropyrimidine-4-carboxylic acid, though alternative pyrimidine-based compounds can also be utilized.

Derivatization from 2-Chloropyrimidine-4-carboxylic Acid

The principal and most direct route to this compound is through the conversion of its corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. This transformation falls under the general class of acyl halide formation from carboxylic acids, a fundamental reaction in organic synthesis. The carboxylic acid itself is a stable, often commercially available, solid compound that serves as the immediate precursor to the target acyl chloride.

Approaches from Related Pyrimidine (B1678525) Scaffolds

One such strategy involves the oxidation of a methyl group at the 4-position of the pyrimidine ring. For example, 2-chloro-4-methylpyrimidine can be subjected to oxidation to yield 2-chloropyrimidine-4-carboxylic acid, which is then converted to the desired carbonyl chloride. A described method for a similar compound involves the methyl oxidation of 2-chloro-4-methylpyrimidine using selenium dioxide in a refluxing solvent mixture, followed by purification to isolate the carboxylic acid intermediate guidechem.com.

Another approach involves the elaboration of uracil derivatives. For instance, uracil-5-carboxylic acid can be converted to 2,4-dichloropyrimidine-5-carboxylic acid chloride through chlorination with reagents like phosphorus pentachloride in phosphorus oxychloride google.com. This demonstrates the feasibility of introducing the necessary chloro and carbonyl chloride functionalities onto a pre-existing pyrimidine ring system. The synthesis of 2-chloropyrimidines from 2-aminopyrimidines via diazotization and subsequent chlorination is also a well-established transformation within pyrimidine chemistry orgsyn.orggoogle.comgoogle.com.

Classical Synthetic Routes

The conversion of the carboxylic acid to the acyl chloride is a classical transformation, typically achieved through the use of specific chlorinating agents.

Acyl Halide Formation Reactions

The formation of this compound from 2-chloropyrimidine-4-carboxylic acid is most commonly achieved using standard inorganic acid chlorides. The three principal reagents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification.

Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions, oxalyl chloride also produces gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). This reaction is frequently catalyzed by N,N-dimethylformamide (DMF).

Phosphorus Pentachloride (PCl₅): This solid reagent is also effective for the synthesis of acyl chlorides. The reaction yields phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product.

A patent for a related compound, 2,4-dichloropyrimidine-5-carboxylic acid chloride, details the use of phosphorus pentachloride in phosphorus oxychloride as the reaction medium for the chlorination of uracil-5-carboxylic acid, achieving a high yield google.com.

Optimization of Reaction Conditions and Reagents

The efficiency and yield of the acyl chloride formation can be significantly influenced by the reaction conditions and the choice of reagents.

| Reagent | Typical Conditions | Catalyst/Additive | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene, dichloromethane) | Pyridine (B92270) (as a proton scavenger) | Gaseous byproducts simplify workup. | Can lead to side reactions if not controlled. |

| Oxalyl Chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., dichloromethane) | Catalytic N,N-dimethylformamide (DMF) | Milder conditions, volatile byproducts. | Higher cost compared to thionyl chloride. |

| Phosphorus Pentachloride (PCl₅) | Heating in an inert solvent or neat | None typically required | Effective for a wide range of carboxylic acids. | Solid reagent, byproduct (POCl₃) needs to be removed. |

The use of a proton scavenger like pyridine with thionyl chloride can be beneficial to neutralize the HCl generated during the reaction, which can sometimes cause unwanted side reactions. With oxalyl chloride, a catalytic amount of DMF is crucial for the reaction to proceed efficiently through the formation of the Vilsmeier reagent as the active chlorinating species. The choice of solvent is also important; inert solvents such as dichloromethane (B109758), chloroform, or toluene are commonly used to facilitate the reaction and subsequent workup.

Emerging Synthetic Strategies

While classical methods are reliable, there is a continuous drive towards developing more efficient, safer, and environmentally benign synthetic protocols.

Furthermore, the development of novel catalytic systems for acyl chloride synthesis is an active area of research. These methods aim to replace stoichiometric activating agents with catalytic amounts of more environmentally friendly promoters, thereby reducing waste and improving the atom economy of the process.

Catalytic Approaches to Carbonyl Chloride Formation

The conversion of the parent carboxylic acid, 2-chloropyrimidine-4-carboxylic acid, to its corresponding carbonyl chloride is a pivotal step in the synthesis of the title compound. While stoichiometric reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation, the use of catalytic methods can enhance reaction efficiency and reduce waste.

A prevalent catalytic approach involves the use of N,N-dimethylformamide (DMF) in conjunction with standard chlorinating agents. In these reactions, DMF acts as a catalyst by forming a Vilsmeier reagent in situ. This highly reactive intermediate is the primary acylating species, which then reacts with the carboxylic acid to generate the desired acid chloride, regenerating the DMF catalyst in the process.

The general mechanism involves the reaction of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) with DMF to form the Vilsmeier reagent, an iminium salt. This electrophilic species is then attacked by the carboxylate of 2-chloropyrimidine-4-carboxylic acid. Subsequent collapse of the tetrahedral intermediate and elimination of byproducts yields this compound and regenerates the DMF catalyst.

While specific catalytic data for the synthesis of this compound is not extensively reported in publicly available literature, the conditions can be extrapolated from similar transformations of heterocyclic carboxylic acids. The following table outlines typical reaction parameters for such catalytic conversions.

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM), Toluene | Room Temperature to Reflux | 1 - 4 |

| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | 0 to Room Temperature | 1 - 3 |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles can be applied at various stages of the synthesis, from the choice of starting materials to the reaction conditions and work-up procedures.

Atom Economy and Waste Reduction: The conversion of 2-chloropyrimidine-4-carboxylic acid to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride inherently generates byproducts (SO₂, HCl, CO, CO₂). While the catalytic use of DMF improves efficiency, exploring alternative catalytic systems that minimize byproduct formation is a key area of green chemistry research. The use of immobilized catalysts, for instance, can simplify purification and reduce waste streams by allowing for easy separation and reuse of the catalyst.

Use of Greener Solvents: Traditional syntheses of acyl chlorides often employ chlorinated solvents such as dichloromethane. Green chemistry encourages the use of more environmentally friendly alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better environmental profile, or even solvent-free conditions, should be considered. The choice of solvent can also impact energy consumption during downstream processing.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques can lead to faster and more efficient formation of the Vilsmeier reagent and subsequent conversion to the acid chloride.

Catalyst Selection and Development: While DMF is an effective catalyst, research into more sustainable and recyclable catalysts is ongoing. Heterogeneous catalysts, such as polymer-supported reagents or immobilized ionic liquids, offer the advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and cost.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | Use of catalytic amounts of reagents; development of high-yield reactions. | Reduced generation of hazardous byproducts. |

| Atom Economy | Exploring reaction pathways that incorporate most of the starting material atoms into the final product. | Maximized resource efficiency. |

| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like 2-MeTHF or exploring solvent-free conditions. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation. | Shorter reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where possible. | Reduced reliance on fossil fuels. |

| Catalysis | Employing recyclable heterogeneous catalysts or immobilized catalysts. | Simplified purification, reduced waste, and lower costs. |

Reactivity and Reaction Pathways of 2 Chloropyrimidine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is driven by the strong electron-withdrawing nature of both the chlorine atom and the adjacent pyrimidine (B1678525) ring, which enhances the electrophilicity of the carbonyl carbon.

Formation of Esters, Amides, and Thioesters

Esters: 2-Chloropyrimidine-4-carbonyl chloride reacts with alcohols to form the corresponding esters. This reaction typically proceeds rapidly, often at room temperature, and can be facilitated by the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the hydrogen chloride byproduct. chemguide.co.ukjustia.com A documented example includes the synthesis of 2-chloropyrimidine-4-carboxylic acid butyl ester, which was obtained in quantitative yield from the reaction of this compound with butanol. nih.gov

Amides: The reaction with primary or secondary amines affords the corresponding amides. Similar to ester formation, these reactions are generally vigorous and are often carried out in the presence of a base to neutralize the HCl formed. sigmaaldrich.com For instance, the synthesis of 2-chloropyrimidine-4-carboxamide (B1347304) can be achieved by treating the acyl chloride, generated in situ from 2-chloropyrimidine-4-carboxylic acid and thionyl chloride, with aqueous ammonia. google.com This method has been reported to produce the amide in high yield. google.com

Thioesters: While specific examples for the reaction of this compound with thiols are not extensively documented in readily available literature, the general reactivity of acyl chlorides suggests that they readily react with thiols or their corresponding thiolates to form thioesters. libretexts.org This transformation is a standard method for thioester synthesis and is expected to proceed efficiently. libretexts.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.org

Table 1: Examples of Nucleophilic Acyl Substitution Products from this compound

| Product Type | Nucleophile | General Product Structure | Reported Yield |

|---|---|---|---|

| Ester | Butanol |  | 100% nih.gov |

| Amide | Ammonia |  | 92% google.com |

| Thioester | Thiol (Generic) |  | Not specifically reported, but expected to be high libretexts.orgorganic-chemistry.org |

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The reactivity of this compound towards nucleophiles follows the general principles of nucleophilic acyl substitution. The order of reactivity of the carbonyl chloride is typically highest with amines, followed by alcohols, and then thiols, although the nucleophilicity of the specific reagent plays a significant role.

Amines: Primary and secondary amines are strong nucleophiles and react readily to form stable amide bonds.

Alcohols: Alcohols are generally less nucleophilic than amines and the reaction may require slightly more forcing conditions or the use of a catalyst or base to proceed to completion. google.com

Thiols: Thiols are good nucleophiles, and in their deprotonated thiolate form, they are excellent nucleophiles that react efficiently with acyl chlorides. googleapis.com

Mechanistic Investigations of Acylation Reactions

The mechanism of nucleophilic acyl substitution at the carbonyl chloride moiety is a well-established two-step process known as the addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (e.g., an alcohol, amine, or thiol) on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group. If a neutral nucleophile (like an alcohol or amine) was used, a final deprotonation step occurs to yield the neutral substitution product.

The presence of the electron-withdrawing pyrimidine ring is expected to accelerate this reaction by further polarizing the carbonyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms and the electron-withdrawing carbonyl chloride group at C-4. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), primarily at the C-2 position where the chlorine atom is located.

Selective Substitution of the Chlorine Atom at C-2

The chlorine atom at the C-2 position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles. This reaction is a classic example of an SNAr process. The general preference for substitution at the C-2 and C-4 positions in pyrimidines is a known phenomenon in heterocyclic chemistry. In the case of 2-chloropyrimidine (B141910) derivatives, nucleophilic attack at the C-2 position is a common and synthetically useful transformation.

The reaction proceeds through a stepwise mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The attack of a nucleophile at the C-2 carbon leads to this intermediate, where the negative charge is delocalized over the pyrimidine ring, including the nitrogen atoms. Subsequent expulsion of the chloride ion restores the aromaticity of the ring and yields the substituted product.

Regioselectivity and Electronic Effects in SNAr Reactions

The regioselectivity of SNAr reactions on substituted pyrimidines is a subject of considerable interest and is governed by a combination of electronic and steric factors. For di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C-4 position. This preference is often explained by the greater stabilization of the Meisenheimer intermediate when the attack occurs at C-4, as the negative charge can be effectively delocalized onto both ring nitrogen atoms. nih.gov

However, the presence of other substituents on the pyrimidine ring can significantly influence this regioselectivity. For instance, in 2-MeSO2-4-chloropyrimidine, the reaction with alkoxides and formamide (B127407) anions occurs selectively at the C-2 position. This reversal of selectivity is attributed to the formation of a hydrogen bond between the nucleophile and the substituent at the C-2 position, which lowers the energy of the transition state for C-2 attack.

In the case of this compound, the strong electron-withdrawing nature of the carbonyl chloride group at C-4 significantly activates the entire ring to nucleophilic attack. Frontier molecular orbital (FMO) theory suggests that the regioselectivity is often correlated with the magnitude of the LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the carbon atoms bearing the leaving groups. nih.gov For many pyrimidine systems, the LUMO coefficient is higher at C-4 than at C-2, predicting C-4 as the more reactive site. nih.gov However, the interplay of various electronic effects, including the inductive and resonance effects of the carbonyl chloride group and the ring nitrogens, determines the ultimate site of nucleophilic attack. The electron-withdrawing groups activate the ring for nucleophilic substitution, in contrast to their deactivating role in electrophilic substitution.

Table 2: Factors Influencing Regioselectivity in SNAr Reactions of Substituted Pyrimidines

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Nature of Ring Substituents | Electron-donating groups can favor C-2 attack, while electron-withdrawing groups generally activate both C-2 and C-4 positions. | An electron-donating group at C-6 of 2,4-dichloropyrimidine promotes C-2 selectivity. |

| Nature of the Nucleophile | "Soft" nucleophiles may favor one position over another. The ability of the nucleophile to form hydrogen bonds with substituents can direct the attack. | Alkoxides favor C-2 attack on 2-MeSO2-4-chloropyrimidine due to hydrogen bonding. |

| Leaving Group | The nature of the leaving group can influence the reaction rate, but typically has a smaller effect on regioselectivity compared to electronic and steric factors. | In dihalopyrimidines, the more reactive halogen is typically displaced first. |

| Solvent and Temperature | These parameters can influence reaction rates and, in some cases, the regiochemical outcome by affecting the stability of intermediates and transition states. | Specific solvent effects can alter the preference for ortho vs. para substitution in some aromatic systems. |

Influence of Reaction Conditions on SNAr Efficiency

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing heteroaryl chlorides. The efficiency of SNAr reactions on the 2-chloro position of the pyrimidine ring is highly dependent on several factors, including the solvent, temperature, pressure, and the nature of the base. While specific studies on this compound are not prevalent, extensive research on related chloropyrimidines provides a strong basis for understanding its reactivity. mdma.chchemtube3d.com

A primary challenge in performing SNAr at the C-2 position of this molecule is the presence of the highly electrophilic carbonyl chloride at the C-4 position. This group can compete for the nucleophile, leading to acylation products rather than the desired C-2 substitution. Therefore, reaction conditions must be carefully selected to favor attack on the pyrimidine ring. Alternatively, the carbonyl chloride may be converted to a less reactive derivative, such as an ester or amide, prior to the SNAr reaction.

Solvent Effects: The choice of solvent significantly impacts the rate of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are generally preferred as they can solvate the cationic species in the intermediate Meisenheimer complex without strongly solvating the anionic nucleophile, thus accelerating the reaction. mdma.chsigmaaldrich.com In some cases, using a mixture of solvents, such as THF and water, can dramatically improve yields, as demonstrated in microfluidic reactor systems for other chloropyrimidines. mdma.ch

Temperature and Pressure: Reaction rates for SNAr are typically enhanced at elevated temperatures. mdma.ch For less reactive substrates, heating is often necessary to achieve reasonable conversion. google.com The use of sealed vessels or continuous-flow microreactors allows for heating solvents above their atmospheric boiling points by applying pressure. mdma.chgoogle.com This technique can significantly shorten reaction times and improve yields. For instance, in the C-O coupling on a related pyrimidine, increasing the temperature from 66 °C to 110 °C and pressure from 1 bar to 4 bar increased the product yield from low double-digits to 87%. mdma.ch However, excessively high temperatures can sometimes lead to side reactions and decomposition. mdma.ch

Influence of Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to neutralize the HCl generated during the substitution. The strength and type of base can influence the reaction's success. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides (e.g., NaOH). mdma.ch In some systems, the choice of base can be critical to prevent side reactions or degradation of the starting material.

| Condition | Influence on Efficiency | Common Examples/Parameters | Citation |

|---|---|---|---|

| Solvent | Polar aprotic solvents generally enhance reaction rates by stabilizing the Meisenheimer complex. | THF, DMF, DMSO, Acetonitrile | mdma.chsigmaaldrich.com |

| Temperature | Higher temperatures increase reaction rates, often necessary for less reactive substrates. | 60 °C to 150 °C | mdma.chgoogle.com |

| Pressure | Allows for superheating of solvents, leading to significantly faster reactions. | 1 to 10 bar | mdma.ch |

| Base | Activates protic nucleophiles and scavenges generated acid (HCl). | NaOH, K₂CO₃, Cs₂CO₃ | mdma.ch |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a substrate like this compound, the key challenge is achieving selectivity between the C2-Cl bond and the C4-carbonyl chloride group.

Suzuki-Miyaura Coupling for Aryl and Alkyl Functionalization

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (boronic acid or ester) with an organic halide or triflate. chemistrysteps.com It is one of the most versatile methods for creating C-C bonds. google.com In di-substituted pyrimidines like 2,4-dichloropyrimidine, studies have shown that Suzuki coupling occurs with high regioselectivity at the C-4 position. google.comresearchgate.net This preference is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond.

This inherent reactivity trend implies that a direct and selective Suzuki coupling at the C-2 position of this compound would be challenging. The C-4 position, bearing the highly reactive carbonyl chloride, would likely interfere with the catalytic cycle, either by reacting with the base or the organoboron reagent, or by deactivating the catalyst. To achieve a successful Suzuki coupling at the C-2 position, it would be necessary to first modify the C-4 carbonyl chloride. Conversion to a more stable and less reactive functional group, such as an ester or an amide, would be a standard strategy to facilitate the desired C-2 arylation or alkylation.

| Component | Examples | Purpose | Citation |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | Catalyzes the C-C bond formation. | chemtube3d.comchemistrysteps.com |

| Ligand | P(t-Bu)₃, SPhos, XPhos, NHC ligands | Stabilizes and activates the Pd catalyst, essential for coupling with less reactive aryl chlorides. | oregonstate.eduorgsyn.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron species in the transmetalation step. | google.comorgsyn.org |

| Solvent | Dioxane, Toluene, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction. | google.comorgsyn.org |

Other Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira, Stille, Heck)

Beyond the Suzuki coupling, other palladium-catalyzed reactions offer diverse pathways for functionalization, although their application to this compound is not specifically documented and would face similar challenges related to the reactive carbonyl chloride group.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govlibretexts.org It is a highly reliable method for synthesizing arylalkynes and conjugated enynes. google.com For successful application, the carbonyl chloride group would likely need prior modification.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an sp²-hybridized organic halide. youtube.comchemenu.com A key advantage is the stability of organostannane reagents to air and moisture, though their toxicity is a significant drawback. chemenu.com Acyl chlorides can be used as coupling partners in Stille reactions to produce ketones, which highlights the potential for the C4-carbonyl chloride to react under these conditions, complicating a selective coupling at C2. youtube.com

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. chemicalbook.comyoutube.com It is a powerful method for C-C bond formation and alkene substitution. youtube.com As with other methods, the presence of the base and the reactive nature of the carbonyl chloride would need to be carefully managed to achieve a selective Heck reaction at the C-2 position.

Catalyst Development for Enhanced Reactivity and Selectivity

The coupling of electron-deficient heteroaryl chlorides, such as 2-chloropyrimidine, is a challenging transformation that has driven significant innovation in catalyst design. researchgate.net Early palladium catalysts like Pd(PPh₃)₄ often required harsh conditions and were ineffective for less reactive chloro-substrates. chemtube3d.com

The development of catalysts based on electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), revolutionized the field. mdma.chyoutube.com These ligands promote the crucial oxidative addition step of the palladium catalyst to the C-Cl bond, enabling reactions to proceed under milder conditions. chemtube3d.com

More recently, N-heterocyclic carbene (NHC) ligands have emerged as a superior class of ligands for cross-coupling reactions. chemtube3d.comresearchgate.net Palladium-NHC complexes exhibit high thermal stability and catalytic activity, making them particularly effective for activating unreactive aryl chlorides. oregonstate.edu Abnormal NHCs (aNHCs), such as triazolylidenes, have shown even greater electron-donating ability, further enhancing catalytic performance in the activation of inert C-Cl bonds. oregonstate.edu The continuous development of such advanced catalytic systems is crucial for enabling the selective functionalization of complex molecules like this compound. youtube.com

| Catalyst Generation | Examples | Key Features | Citation |

|---|---|---|---|

| First Generation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Effective for aryl iodides and bromides; often requires high temperatures for chlorides. | chemtube3d.com |

| Bulky Phosphine Ligands | Pd/P(t-Bu)₃, Pd/Biarylphosphines (SPhos, XPhos) | Increased electron density and steric bulk enhances activity for aryl chlorides. | mdma.chyoutube.com |

| Palladacycles | Herrmann catalyst, Buchwald palladacycles | Stable pre-catalysts that readily form the active Pd(0) species. | mdma.chchemtube3d.com |

| N-Heterocyclic Carbene (NHC) Ligands | Pd-IPr, Pd-SIPr, Pd-PEPPSI | Highly stable and active; excellent for challenging substrates like heteroaryl chlorides. | chemtube3d.comresearchgate.netoregonstate.edu |

Other Significant Transformations

Reduction Reactions of the Carbonyl Chloride Group

The carbonyl chloride group is the most reactive site on the molecule for reduction. It can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. The C2-Cl bond is generally stable to hydride reducing agents.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will readily reduce the carbonyl chloride to the corresponding primary alcohol, (2-chloropyrimidin-4-yl)methanol (B1521263). chemistrysteps.com The reaction proceeds through an intermediate aldehyde, which is immediately further reduced by the potent reagent in the mixture. chemistrysteps.com The existence of (2-chloropyrimidin-4-yl)methanol as a commercially available compound confirms the viability of this transformation. sigmaaldrich.com

Reduction to Aldehyde: A partial reduction to stop at the aldehyde stage requires a less reactive, more selective reducing agent. Sterically hindered hydrides, such as lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H), are effective for this purpose. chemistrysteps.com This reagent is a derivative of LiAlH₄ where three of the hydrides are replaced by bulky tert-butoxy (B1229062) groups, moderating its reactivity. chemistrysteps.com By carrying out the reaction at low temperatures (e.g., -78 °C), the acid chloride can be converted to the aldehyde with minimal over-reduction to the alcohol. chemistrysteps.com Another method involves using sodium borohydride in a DMF solution containing pyridine, which acts as a borane (B79455) scavenger to prevent over-reduction. mdma.ch

| Reducing Agent | Product | Typical Conditions | Citation |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol ((2-chloropyrimidin-4-yl)methanol) | Excess reagent, typically in THF or ether, followed by aqueous workup. | chemistrysteps.comlibretexts.org |

| Sodium borohydride (NaBH₄) | Primary Alcohol ((2-chloropyrimidin-4-yl)methanol) | Excess reagent, typically in alcoholic solvents or THF. | chemistrysteps.com |

| Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) | Aldehyde (2-chloropyrimidine-4-carbaldehyde) | Stoichiometric amount at low temperature (-78 °C) in THF. | chemistrysteps.com |

| Sodium borohydride / Pyridine | Aldehyde (2-chloropyrimidine-4-carbaldehyde) | NaBH₄ in DMF/THF with excess pyridine at 0 °C. | mdma.ch |

Cycloaddition Reactions and Heterocycle Annulation

The reactivity of this compound in cycloaddition and heterocycle annulation reactions is a specialized area of organic synthesis, primarily focused on the construction of complex fused heterocyclic systems. The pyrimidine ring, being electron-deficient, can participate in various cycloaddition reactions, often as the dienophile component in Diels-Alder reactions or as a building block in other annulation strategies. The presence of the electron-withdrawing 2-chloro and 4-carbonyl chloride substituents further influences the reactivity of the pyrimidine core, enhancing its electrophilicity and potential for participation in such transformations.

While specific documented examples of cycloaddition reactions directly employing this compound are not extensively reported in readily available literature, the principles of pyrimidine chemistry allow for extrapolation of its potential reactivity. The dual functionality of the molecule, possessing both a reactive acyl chloride and an electron-poor heterocyclic ring, offers a versatile platform for the synthesis of novel polycyclic heteroaromatics.

Research into related pyrimidine systems demonstrates the utility of the pyrimidine scaffold in constructing fused heterocycles. For instance, intramolecular Diels-Alder reactions of pyrimidines bearing alkyne side chains have been successfully employed to generate fused pyridine rings after a retro-Diels-Alder extrusion of a small molecule like hydrogen cyanide. acs.orgmdpi.com These reactions showcase the pyrimidine ring acting as a diene component in an inverse-electron-demand Diels-Alder cycloaddition. mdpi.com

Furthermore, the general strategy of using pyrimidine derivatives in [4+2] cycloadditions is a known method for creating novel heterocyclic frameworks, including pyrimidine nucleoside analogues. nih.gov The synthesis of fused pyridopyrimidines, a class of compounds with significant biological activity, often involves the annulation of a pyridine ring onto a pre-existing pyrimidine core. researchgate.netresearchgate.netnih.gov

The carbonyl chloride group at the 4-position of the title compound is a highly reactive electrophilic site. This functional group can be expected to readily react with various nucleophiles to form amides, esters, or ketones. This reactivity can be strategically utilized in heterocycle annulation by first introducing a side chain containing a diene or dienophile, followed by an intramolecular cycloaddition.

Table 1: Potential Cycloaddition Reactions Involving Pyrimidine Derivatives

| Reaction Type | Pyrimidine Role | Reaction Partner (Example) | Product Type |

| Inverse-Electron-Demand Diels-Alder | Diene | Ynamides | Fused Pyridines |

| [4+2] Cycloaddition | Dienophile | Glycosyl isothiocyanates | Pyrimidine Nucleoside Analogues |

| Intramolecular Diels-Alder | Diene | Tethered Alkyne | Fused Benzonitriles |

Table 2: Key Research Findings on Related Pyrimidine Cycloadditions

| Study Focus | Key Findings | Reference |

| Intramolecular [4+2] Cycloadditions of Ynamides with Pyrimidines | Development of a three-step sequence to synthesize structurally diverse polycyclic fused and spiro-4-aminopyridines via an intramolecular inverse electron-demand hetero-Diels-Alder reaction. | acs.org |

| Synthesis of Pyrimidine Nucleoside Analogues | An efficient synthesis of pyrimidine nucleoside analogues was achieved through a [4+2] cycloaddition reaction between glycosyl isothiocyanates and a diazadienium salt. | nih.gov |

| Intramolecular Cycloaddition of Pyridazinecarbonitriles | 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to afford fused benzonitriles. | mdpi.comresearchgate.net |

In the context of heterocycle annulation, the this compound can be envisioned as a precursor for the synthesis of various fused systems. For example, reaction with a suitable binucleophile could lead to the formation of a new heterocyclic ring fused to the pyrimidine core. The chloro substituent at the 2-position provides an additional site for subsequent functionalization or for participation in cyclization reactions, for instance, through nucleophilic aromatic substitution.

While direct experimental data on the cycloaddition and heterocycle annulation reactions of this compound is limited, the established reactivity of the pyrimidine ring and the acyl chloride functionality suggests significant potential for its application in the synthesis of complex, fused heterocyclic compounds. Future research in this area would be valuable to fully explore the synthetic utility of this versatile building block.

Applications of 2 Chloropyrimidine 4 Carbonyl Chloride As a Synthetic Building Block

Synthesis of Complex Pyrimidine (B1678525) Derivatives

The compound serves as a cornerstone for the synthesis of more elaborate pyrimidine-based structures, including fused heterocyclic systems and multifunctionalized scaffolds.

The pyrimidine ring derived from 2-Chloropyrimidine-4-carbonyl chloride is a frequent starting point for the construction of bicyclic and polycyclic heterocyclic systems, which are prevalent in many pharmacologically active agents. These fused systems, such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, are of significant interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. frontiersin.org

The general strategy involves initial reactions at the C4 and C2 positions of the pyrimidine ring to install functionalities that can subsequently undergo intramolecular cyclization to form an adjacent ring. For example, derivatives of 2-chloropyrimidine (B141910) can be used to synthesize precursors for thieno[2,3-d]pyrimidines. In some synthetic pathways, a 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine is first synthesized and then chlorinated to produce a 4-chlorothieno[2,3-d]pyrimidine, which can be further functionalized. nih.gov This highlights the importance of the chloropyrimidine moiety in building the final fused product.

Similarly, the synthesis of pyrido[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry, can be achieved starting from chloropyrimidine precursors. nih.govmdpi.com A common route involves the nucleophilic substitution of a chloro-group on the pyrimidine ring with a suitable amine, followed by the introduction of a carbon-based functional group at an adjacent position. This intermediate then undergoes an intramolecular cyclization to form the fused pyridine (B92270) ring. nih.gov For instance, a 4-chloro substituted pyrimidine can be converted into a pyrimidine-4-amine, which then serves as the backbone for building the second ring of the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov These multi-step strategies underscore the role of chloropyrimidines as essential precursors for complex heterocyclic frameworks.

The distinct reactivity of the carbonyl chloride and the C2-chloro group on the pyrimidine ring is frequently exploited to generate highly substituted, multifunctional pyrimidine derivatives. The acyl chloride is typically more reactive towards nucleophiles than the chloro-substituent at the C2 position. This allows for a sequential reaction strategy. First, the acyl chloride is reacted with a nucleophile, such as an amine, to form a stable pyrimidine-4-carboxamide (B1289416). Subsequently, the less reactive chlorine atom at the C2 position can be displaced by a second, different nucleophile, often under more forcing conditions like higher temperatures or microwave irradiation. mdpi.com

This stepwise approach provides a powerful tool for creating libraries of 2,4-disubstituted pyrimidines with diverse functionalities. For example, studies have shown the synthesis of various pyrimidine-4-carboxamides by first reacting the acyl chloride with a primary amine at low temperatures. mdpi.com The resulting 2-chloro-pyrimidine-4-carboxamide intermediate can then be subjected to a second nucleophilic substitution at the C2 position with a range of amines, heteroaromatics, or phenolic nucleophiles to yield the final multifunctionalized products. mdpi.com This synthetic flexibility is crucial for exploring the chemical space around the pyrimidine core.

Contribution to Medicinal Chemistry Research

This compound and its immediate derivatives are instrumental in the discovery and development of new therapeutic agents. Its utility spans from the direct synthesis of potential drug candidates to its use in generating compound libraries for structure-activity relationship studies.

The pyrimidine carboxamide scaffold is a key pharmacophore in a multitude of enzyme inhibitors, particularly in the area of oncology. While a direct synthesis of a CD38 inhibitor from this compound is not prominently documented, the closely related starting material, 2,4-dichloropyrimidine-5-carboxamide, has been employed in the discovery of potent inhibitors for other critical therapeutic targets, such as Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy. nih.gov

In the synthesis of these HPK1 inhibitors, a two-step, sequential nucleophilic aromatic substitution (SNAr) protocol was developed starting from 2,4-dichloropyrimidine-5-carboxamide. nih.gov This approach allowed for the rapid generation of diverse diaminopyrimidine carboxamide derivatives. The discovery that the carboxamide moiety at the C5 position was crucial for enhancing potency and selectivity highlights the importance of this functional group in inhibitor design. nih.gov This example demonstrates the strategic value of the chloropyrimidine carboxamide scaffold in creating potent and selective kinase inhibitors, a major class of modern therapeutics. The pyrimidine core is also central to inhibitors of other kinases, including Janus kinase (JAK) and Bruton's tyrosine kinase (Btk). nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. The synthetic accessibility of derivatives from this compound makes it an excellent starting point for SAR exploration.

The synthetic strategy for generating a library of compounds for SAR studies typically involves the systematic variation of substituents at different positions of the pyrimidine ring. For example, in the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a library of pyrimidine-4-carboxamide derivatives was synthesized to explore the SAR. mdpi.com The synthesis began with the conversion of orotic acid to 2,6-dichloropyrimidine-4-carbonyl chloride. This intermediate was then reacted with a variety of primary amines to create a diverse set of amides (modifying the R1 substituent). Subsequently, the chloro groups at the C2 and C6 positions were sequentially substituted with different amines, heteroaromatics, or phenols (modifying the R2 and R3 substituents). mdpi.com This systematic derivatization allowed researchers to determine that inhibitory activity was sensitive to changes at each of these positions, ultimately leading to the identification of a potent and selective inhibitor. mdpi.com This methodical approach to derivatization is a hallmark of modern drug discovery and is greatly facilitated by versatile building blocks like chloropyrimidine carbonyl chlorides.

Beyond its direct use in creating final drug candidates, this compound is a critical precursor for more complex intermediates used in the synthesis of bioactive molecules. Its derivatives, particularly pyrimidine-4-carboxamides, serve as key building blocks for a range of therapeutic agents, including kinase inhibitors. acs.orgmedchemexpress.com

For instance, chloropyrimidines are used to synthesize precursors for Aurora kinase inhibitors, which are being investigated for cancer therapy. nih.gov The general synthetic route involves the displacement of a chloro group on the pyrimidine ring with various anilines to produce intermediate aminopyrimidines. These intermediates are then further functionalized to yield the final bisanilinopyrimidine inhibitors. nih.gov Similarly, 2-amino-4-aryl-5-chloropyrimidine analogues have been synthesized as inhibitors of VEGFR-2 and cyclin-dependent kinase 1 (CDK1), both important targets in oncology. nih.gov The synthesis of these molecules demonstrates how the chloropyrimidine core can be elaborated into a specific precursor tailored for the final steps of a drug synthesis campaign. The ability to easily form the carboxamide and then selectively substitute the remaining chlorine atom makes this compound a valuable and versatile starting material in the multi-step synthesis of many biologically active compounds. acs.org

Applications in Agrochemical Synthesis

Precursor for Herbicide Development

The pyrimidine ring is a key structural motif in a number of commercial herbicides, most notably the sulfonylureas. These herbicides are known for their high efficacy at low application rates. Patents describe the synthesis of sulfonylurea herbicides through the condensation of pyrimidinamines with other reagents google.com. In this context, this compound can serve as a valuable precursor. The highly reactive carbonyl chloride group can readily undergo reactions, for instance, with sulfonamides, to form the core structure of these herbicides. Furthermore, the 2-chloro substituent on the pyrimidine ring can be displaced by various nucleophiles to introduce additional diversity and fine-tune the herbicidal activity and crop selectivity of the final product. While specific examples detailing the direct use of this compound in the synthesis of commercial herbicides are not prevalent in publicly available literature, its potential as a building block is evident from the established chemistry of sulfonylurea synthesis. Novel pyrimidine derivatives are continuously being explored for their use as selective herbicides and plant growth regulators googleapis.com.

Insecticide and Fungicide Candidate Synthesis

Chlorinated pyrimidines are established precursors in the synthesis of a variety of fungicides and insecticides google.com. The reactivity of the chlorine atoms on the pyrimidine ring allows for their displacement by various nucleophiles, which is a key step in the synthesis of many active ingredients. For example, the substitution of the chlorine atom is a common strategy to build more complex pyrimidine derivatives with desired biological activities.

The presence of the carbonyl chloride group in this compound adds another layer of synthetic utility. This group can be converted into a wide range of other functionalities, such as amides, esters, and ketones. This versatility allows for the creation of a diverse library of pyrimidine-based compounds for screening as potential insecticide and fungicide candidates. For instance, the reaction of this compound with various amines would lead to the corresponding amides, a class of compounds known for their broad spectrum of biological activities. Research has shown that pyrimidine derivatives exhibit a range of pharmacological effects, including antifungal and antibacterial properties researchgate.net.

Role in Materials Science and Polymer Chemistry

The unique electronic properties of the pyrimidine ring, coupled with the reactive nature of the carbonyl chloride group, make this compound an interesting building block for the development of novel polymers and functional materials.

Synthesis of Monomers and Polymer Precursors

The carbonyl chloride functional group is a cornerstone in polymerization chemistry, particularly in the synthesis of polyamides and polyesters researchgate.net. In principle, this compound can be used as a monomer in condensation polymerization reactions. For example, its reaction with a diamine could lead to the formation of a polyamide containing pyrimidine rings in the polymer backbone. Similarly, reaction with a diol could yield a corresponding polyester.

The incorporation of the pyrimidine moiety into the polymer chain can impart specific properties, such as thermal stability, flame retardancy, and unique electronic characteristics. The 2-chloro substituent offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. While specific examples of polymers synthesized directly from this compound are not widely reported, the fundamental principles of polymer chemistry support its potential in this application.

Development of Functional Materials

The pyrimidine nucleus is a component of various functional materials, including those with interesting optical and electronic properties. For instance, pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The synthesis of heterocyclic azo dye derivatives incorporating a pyrimidine structure has also been reported, highlighting the role of the pyrimidine ring as a chromophoric component niscpr.res.in.

This compound can serve as a starting material for the synthesis of such functional molecules. The carbonyl chloride group can be readily converted into amides or esters, which can be part of a larger conjugated system responsible for the material's color or fluorescence. The ability to modify the pyrimidine ring at the 2-position provides a route to fine-tune the electronic properties and, consequently, the optical characteristics of the final material.

Advanced Synthetic Methodologies and Strategic Uses

Chemo- and Regioselective Functionalization Strategies

The presence of two distinct electrophilic centers in 2-chloropyrimidine-4-carbonyl chloride—the carbonyl chloride and the C2-chloride—is the foundation for its utility in chemo- and regioselective reactions. The significant difference in reactivity between these two groups allows for their sequential and controlled functionalization.

The acyl chloride at the C4 position is exceptionally reactive towards nucleophiles and readily undergoes nucleophilic acyl substitution . libretexts.org This reaction typically proceeds rapidly, often at low temperatures (0 °C to room temperature), with a wide range of nucleophiles including amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. This high reactivity is due to the strong electron-withdrawing nature of both the adjacent chlorine atom and the pyrimidine (B1678525) ring, which highly polarizes the carbonyl carbon. khanacademy.org

In contrast, the chlorine atom at the C2 position participates in nucleophilic aromatic substitution (SNAr) . This reaction generally requires more forcing conditions, such as elevated temperatures or the use of a base, to proceed at an appreciable rate. The relative inertness of the C2-chloride compared to the acyl chloride allows for a clear strategic differentiation. A synthetic route can be designed where the acyl chloride is first reacted with a chosen nucleophile, and the resulting, more stable pyrimidine derivative is then subjected to a second nucleophilic substitution at the C2 position, often with a different nucleophile.

This two-step, one-pot or sequential approach enables the synthesis of disubstituted pyrimidines with high regiochemical control. For instance, treatment with an amine at low temperature will selectively form a 4-carboxamide, leaving the C2-chloro group intact for subsequent displacement by another nucleophile, such as an alkoxide or a thiol, under thermal conditions.

Table 1: Conditions for Selective Functionalization

| Target Position | Reaction Type | Nucleophile Class | Typical Conditions | Resulting Functional Group |

| C4-Carbonyl | Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Inert solvent (DCM, THF), 0 °C to RT | Amide, Ester, Thioester |

| C2-Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Higher temperatures (e.g., 80-140 °C), often with base (e.g., K₂CO₃, Et₃N) | Substituted amine, Ether, Thioether |

This table illustrates the differential reactivity and conditions required for selectively targeting the two electrophilic sites of the molecule.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. nih.gov The high reactivity of the acyl chloride function makes this compound an excellent candidate for inclusion in MCRs, typically acting as the acylating agent that traps a reactive intermediate formed in situ.

While specific literature examples of MCRs incorporating this exact pyrimidine derivative are not widespread, its reactivity profile allows for the design of plausible MCR strategies. A common approach would involve a sequential MCR process. For example, the condensation of an aldehyde and an amine could form an imine or enamine intermediate, which is then irreversibly acylated by this compound. This captured intermediate could then undergo a subsequent intramolecular cyclization or further reaction with another component.

A hypothetical MCR could involve the reaction of an amino acid, an aldehyde, and this compound. The amino acid and aldehyde could first form a Schiff base, which then undergoes acylation at the nitrogen atom by the pyrimidine acyl chloride. The resulting intermediate could then be cyclized or further modified, rapidly assembling a complex, peptide-like structure on the pyrimidine core. Such strategies are valuable for the rapid generation of compound libraries for drug discovery.

Table 2: Hypothetical Multicomponent Reaction Design

| Component 1 | Component 2 | Component 3 (Acylating Agent) | Plausible Intermediate | Potential Final Scaffold |

| Aniline | Benzaldehyde | This compound | N-acylated iminium ion | Functionalized quinazoline (B50416) or benzodiazepine (B76468) derivative after cyclization |

| Ethyl glycinate | Acetone | This compound | N-acylated, C-acylated enamine | Highly substituted pyrrole (B145914) or piperidone derivative |

| Hydrazine | Cyclohexanone | This compound | Acylated hydrazone | Fused pyrazolidinone ring system |

This table outlines potential component combinations for designing novel MCRs that utilize this compound to build diverse heterocyclic systems.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique for the automated or parallel synthesis of large libraries of related compounds, a cornerstone of modern medicinal chemistry. walshmedicalmedia.com this compound is well-suited for integration into SPS workflows, primarily by leveraging its carboxylic acid derivative.

The standard strategy involves hydrolyzing the acyl chloride to its corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. chemimpex.combldpharm.com This acid can then be anchored to a solid support resin. The 2-chlorotrityl chloride (2-CTC) resin is particularly advantageous for this purpose, as it allows for the attachment of carboxylic acids under mild conditions and, crucially, permits the cleavage of the final product from the resin under very mild acidic conditions that leave most other functional groups and protecting groups intact. nih.govresearchgate.net

Once the pyrimidine scaffold is immobilized on the solid support via the C4-carboxyl group, the C2-chloro position becomes the point of diversification. A library of nucleophiles, such as a collection of primary and secondary amines, can be reacted with the resin-bound substrate in parallel reaction vessels. nih.gov After the diversification reactions are complete, the target molecules are cleaved from the resin, typically using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). walshmedicalmedia.com This approach enables the efficient and systematic production of a large library of 2-substituted-4-carboxamidopyrimidines for biological screening.

Table 3: Solid-Phase Synthesis Workflow and Components

| Step | Description | Reagents/Materials | Purpose |

| 1. Preparation | Hydrolysis of acyl chloride | H₂O | Generate carboxylic acid for anchoring |

| 2. Anchoring | Attachment to solid support | 2-Chlorotrityl chloride resin, DIPEA | Immobilize pyrimidine scaffold |

| 3. Diversification | Nucleophilic substitution at C2 | Library of amines, thiols, or alcohols; heat | Introduce molecular diversity |

| 4. Cleavage | Release of final product | Dilute TFA in DCM | Isolate purified product library |

This table outlines a typical solid-phase synthesis sequence for generating a library of pyrimidine derivatives starting from this compound.

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous manufacturing, has emerged as a superior alternative to traditional batch processing for many chemical transformations, offering enhanced safety, better process control, and improved scalability. azolifesciences.comrsc.org The synthesis of derivatives from highly reactive starting materials like this compound is an ideal application for flow chemistry.

Reactions involving acyl chlorides, such as amidations, are often very fast and highly exothermic. In a batch reactor, this can lead to poor temperature control, localized overheating, and the formation of impurities. In a continuous flow setup, small volumes of reactants are mixed continuously in a microreactor or a tube reactor, allowing for near-instantaneous heat dissipation. azolifesciences.com This precise temperature control leads to cleaner reactions, higher yields, and a better safety profile.

A typical flow process for derivatizing this compound would involve two separate inlet streams. One stream would contain a solution of the acyl chloride in an inert solvent, while the second would contain a solution of the nucleophile (e.g., an amine). These streams are fed by precise pumps into a micromixer, ensuring rapid and efficient mixing. The combined stream then flows through a residence time unit (a heated or cooled coil of a specific length) where the reaction occurs. The product stream emerges continuously from the reactor for collection or can be directed into a subsequent in-line purification or reaction step. This method allows for the safe, on-demand production of pyrimidine derivatives from gram to kilogram scales with excellent reproducibility. nih.gov

Table 4: Comparison of Batch vs. Flow Synthesis for Amidation

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

| Reaction Scale | Limited by vessel size and heat transfer | Easily scalable by running longer | Scalability, "On-Demand" Production |

| Temperature Control | Difficult, potential for hot spots | Excellent, high surface-to-volume ratio | Higher Purity, Better Safety |

| Reaction Time | Minutes to hours (including addition) | Seconds to minutes | Increased Throughput |

| Mixing | Often inefficient, dependent on stirring | Rapid and highly efficient | Improved Yield and Selectivity |

| Safety | Risk of thermal runaway with large volumes | Minimal reactant volume at any time | Inherently Safer Process |

This table compares the key operational parameters for the synthesis of a pyrimidine amide using traditional batch methods versus a continuous flow approach, highlighting the significant advantages of the latter.

Analytical and Spectroscopic Methodologies for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

In the case of derivatives of 2-chloropyrimidine-4-carbonyl chloride, such as amides and esters, the NMR spectra reveal characteristic signals that confirm the successful transformation of the carbonyl chloride group and the integrity of the pyrimidine (B1678525) ring.

For instance, in a series of 2-amino-4-chloro-pyrimidine derivatives, which share a similar pyrimidine core, the protons on the pyrimidine ring typically appear as an AB quartet system in the ¹H NMR spectrum. For example, in 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (B1326527), the pyrimidine protons are observed at δ 5.99 ppm and δ 7.73 ppm with a coupling constant (J) of 5.6 Hz. nih.gov The chemical shifts of the protons on the substituent attached to the pyrimidine ring provide further structural confirmation. For example, the methyl protons of the 4-methylpiperazinyl group appear as a singlet at δ 2.20 ppm. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyrimidine ring in derivatives of 2-amino-4-chloro-pyrimidine typically resonate in the range of δ 93-164 ppm. nih.gov For example, in 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the pyrimidine carbons are observed at δ 93.52, 157.45, 162.78, and 163.48 ppm. nih.gov The carbonyl carbon of an amide or ester derivative would be expected to appear in the downfield region of the spectrum, typically around 160-170 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Amino-4-chloro-pyrimidine Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine nih.gov | 3.60–3.61 (m, 4H), 3.77–3.79 (m, 4H), 6.03 (s br, —NH₂), 6.05 (AB quartet, 1H, J = 5.6 Hz), 6.64–6.66 (m, 1H), 7.83 (AB quartet, 1H, J = 5.6 Hz), 8.38 (m, 2H) | 39.99, 43.38, 93.59, 110.81, 157.32, 158.43, 161.63, 162.78, 163.43 |

| 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine nih.gov | 3.01–3.03 (m, 4H), 3.65–3.67 (m, 4H), 6.02 (s, —NH₂), 6.05 (AB quartet, 1H, J = 6.0 Hz), 6.98–7.16 (m, 4H), 7.77 (AB quartet, 1H, J = 5.6 Hz) | 43.74, 50.45, 93.52, 116.34, 116.54, 119.98, 123.14, 125.34, 140.01, 157.45, 162.78, 163.48 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For derivatives of this compound, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. The presence of chlorine and nitrogen atoms often gives rise to a characteristic isotopic pattern. For example, the presence of a chlorine atom results in an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak.

In the synthesis of 2-chloropyrimidine-4-carboxamide (B1347304) from 2-chloropyrimidine-4-carboxylic acid, the product was analyzed by LC-MS, which showed the protonated molecular ion [M+H]⁺ at an m/z of 158, confirming the formation of the desired amide. chemicalbook.com

The fragmentation of pyrimidine derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of small molecules or radicals from the substituent at the 4-position, as well as cleavage of the pyrimidine ring itself. The fragmentation patterns are often influenced by the nature of the substituent.

Table 2: Mass Spectrometry Data for 2-Chloropyrimidine-4-carboxamide

| Compound | Ionization Method | Observed m/z | Interpretation |

|---|---|---|---|

| 2-Chloropyrimidine-4-carboxamide chemicalbook.com | Electrospray Ionization (ESI) | 158 | [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For derivatives of this compound, IR spectroscopy is particularly useful for confirming the conversion of the highly reactive carbonyl chloride group into other functionalities such as amides, esters, or hydrazides. The strong carbonyl (C=O) stretching absorption of the starting material, typically found around 1770-1815 cm⁻¹, will be replaced by the characteristic carbonyl absorption of the product.

For instance, in the IR spectrum of an N-substituted 2-chloropyrimidine-4-carboxamide, the C=O stretch of the amide group would be expected in the range of 1630-1680 cm⁻¹. Additionally, the N-H stretching vibrations of the amide would appear in the region of 3200-3400 cm⁻¹. In a study of 2-amino-4-chloro-pyrimidine derivatives, the IR spectra showed characteristic absorptions for the amino group (N-H stretch) and the aromatic C=N and C=C bonds of the pyrimidine ring. nih.gov For example, 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine exhibits a strong N-H stretch at 3318 cm⁻¹ and aromatic C=N and C=C stretches at 1651 cm⁻¹ and 1582 cm⁻¹, respectively. nih.gov

Table 3: Indicative IR Absorption Frequencies for Derivatives of this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Amide C=O stretch | 1630 - 1680 |

| Amide N-H stretch | 3200 - 3400 |

| Ester C=O stretch | 1735 - 1750 |

| Pyrimidine ring C=N, C=C stretches | ~1550 - 1650 |

| C-Cl stretch | ~600 - 800 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. This method provides an unambiguous structural proof, complementing the data obtained from spectroscopic techniques.

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can definitively establish the connectivity of atoms and the spatial arrangement of the substituent at the 4-position relative to the pyrimidine ring.

While a specific crystal structure of a direct derivative of this compound is not available in the cited literature, the analysis of a related compound, N′-hydroxypyrimidine-2-carboximidamide, illustrates the power of this technique. In the crystal structure of this compound, the pyrimidine ring is essentially planar, and the molecule adopts an E configuration about the C=N double bond of the carboximidamide group. nih.gov The analysis also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.gov For any new derivative of this compound, obtaining a crystal structure would provide the ultimate confirmation of its molecular architecture.

Table 4: Crystal Data for a Representative Pyrimidine Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| N′-hydroxypyrimidine-2-carboximidamide nih.gov | Monoclinic | P2₁/c | Planar pyrimidine ring, E configuration about C=N bond, extensive hydrogen bonding and π–π stacking. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-chloropyrimidine-4-carbonyl chloride, these calculations can predict key geometric and electronic parameters.

Molecular Geometry:

Interactive Table: Predicted Molecular Geometry Parameters for 2-Chloropyrimidine (B141910) Moiety (based on related structures)

| Parameter | Predicted Value | Description |

| C2-Cl Bond Length | ~1.74 Å | The length of the covalent bond between the carbon at position 2 and the chlorine atom. |

| C4-C(O) Bond Length | ~1.50 Å | The length of the single bond between the pyrimidine (B1678525) ring and the carbonyl carbon. |

| C=O Bond Length | ~1.19 Å | The length of the double bond within the carbonyl group. |

| C(O)-Cl Bond Length | ~1.79 Å | The length of the single bond between the carbonyl carbon and its chlorine atom. |

| N1-C2-N3 Angle | ~127° | The bond angle within the pyrimidine ring, influenced by the adjacent nitrogen atoms. |

| C4-C5-C6 Angle | ~117° | A key bond angle within the pyrimidine ring. |

Note: These values are estimations based on calculations of similar pyrimidine derivatives and may vary in the actual molecule.

Electronic Structure: